molecular formula C10H11NO2 B7969485 2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B7969485
M. Wt: 177.20 g/mol
InChI Key: DJMSOGXWWOYCJV-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a carboxylic acid group at the 5-position and a methyl group at the 2-position further defines its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . For instance, the reaction of a hydrazine derivative with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can mimic natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate biological processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2,3-dihydro-1H-indole: A precursor for many indole derivatives.

Uniqueness

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 5-position differentiates it from other indole derivatives and influences its reactivity and applications .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMSOGXWWOYCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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